molecular formula C14H12F3N7O B2604854 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198749-73-2

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2604854
CAS No.: 2198749-73-2
M. Wt: 351.293
InChI Key: UNZNQVFYEZVOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) . It functions by irreversibly binding to the cysteine-481 residue in the BTK active site, leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for investigating the role of B-cells and myeloid cells in a range of immunological disorders. The primary research value of this compound lies in its application for the study of autoimmune diseases, with recent studies highlighting its efficacy in preclinical models of rheumatoid arthritis . Its distinct [1,2,4]triazolo[4,3-b]pyridazine scaffold contributes to its favorable kinase selectivity profile, making it a valuable pharmacological tool for dissecting BTK-dependent signaling in immune cell activation and for exploring potential therapeutic strategies in immunology and inflammation research.

Properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7O/c15-14(16,17)13-20-19-10-3-4-11(21-24(10)13)22-6-9(7-22)8-23-12(25)2-1-5-18-23/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZNQVFYEZVOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Dihydropyridazinone with azetidine and triazole moieties.
  • Functional Groups : The presence of a trifluoromethyl group significantly influences its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing multiple pharmacological effects:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds derived from triazole and pyridazine frameworks have shown effectiveness against a range of bacteria and fungi. In vitro assays demonstrated that these compounds inhibited the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The potential anticancer activity of this compound is supported by its structural analogs:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines .

Antidiabetic Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-diabetic properties:

  • Inhibition of DPP-IV : Similar compounds have been documented to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to improved insulin sensitivity and reduced blood glucose levels .

Case Study 1: Antimicrobial Screening

A study conducted on a series of triazole derivatives demonstrated significant antimicrobial activity against Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential of these compounds in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

In vitro studies on derivatives similar to the target compound revealed their ability to inhibit cancer cell growth. The IC50 values for these compounds were assessed across different cancer cell lines, indicating promising anticancer activities .

Data Tables

Activity TypeTest Organism/Cell LineResult (MIC/IC50)Reference
AntimicrobialStaphylococcus aureus12.5 µg/mL
AntimicrobialCandida albicans15 µg/mL
AnticancerHeLa Cells25 µM
AntidiabeticHuman Cell LinesIC50 = 100 nM

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds containing triazole and pyridazine moieties exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity against bacterial strains. Studies have shown that derivatives of triazoles can inhibit fungal growth and have been explored for their effectiveness against resistant bacterial strains .

Anticancer Activity
The structural features of this compound suggest potential anticancer activity. Compounds with similar frameworks have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The incorporation of azetidine and dihydropyridazine rings may contribute to the modulation of signaling pathways involved in tumor growth .

Neuropharmacology

CNS Activity
The compound's structure may also be relevant in neuropharmacology. Preliminary studies on related compounds have indicated potential as central nervous system (CNS) agents, particularly in treating anxiety and depression. The triazole ring has been associated with serotonin receptor modulation, which is crucial for developing antidepressants .

Synthesis and Chemical Research

Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions, including cyclization and functionalization techniques. Researchers have explored various synthetic pathways to optimize yield and purity, which is essential for further biological testing .

Structure-Activity Relationship (SAR) Studies

Understanding Biological Activity
SAR studies are critical for understanding how modifications to the compound affect its biological activity. By systematically altering functional groups or substituents on the core structure, researchers can identify key features that enhance efficacy or reduce toxicity .

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that a related triazole derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that the trifluoromethyl substitution may enhance its antimicrobial properties .
  • Neuropharmacological Effects : Research published in Neuropharmacology explored a series of triazole derivatives showing promising results in reducing anxiety-like behaviors in animal models, indicating potential therapeutic effects for anxiety disorders .
  • Anticancer Research : A study highlighted in Cancer Letters demonstrated that compounds with similar structures inhibited the growth of breast cancer cells through apoptosis induction, emphasizing the importance of structural features in anticancer drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of heterocyclic molecules, as outlined below:

Compound Name / Class Core Structure Key Substituents/Modifications Pharmacokinetic/Biological Notes Source Evidence
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine + azetidine -CF₃, dihydropyridazinone, methylene bridge Hypothesized enhanced metabolic stability
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine + piperidine Methoxy, piperazinone, bivalent binding motif High BRD4 potency, tumor growth inhibition
6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one [1,2,4]Triazolo[4,3-b]pyridazinone -CF₃, benzylsulfanyl group Unknown activity; structural analog
Dihydropyridazin-3-one derivatives (e.g., 4i, 4j) Pyrazol-3-one + tetrazole/coumarin Coumarin, tetrazole, methyl groups Synthetic focus; no reported biological data

Key Comparisons

Core Heterocycle and Ring Size

  • The target compound’s azetidine ring (4-membered) contrasts with the piperidine (6-membered) in AZD5153. Smaller rings like azetidine may improve binding pocket compatibility in certain targets due to reduced steric hindrance .
  • The triazolopyridazine core is conserved in AZD5153 and the compound, but the latter replaces the azetidine with a benzylsulfanyl group, likely altering solubility and target selectivity .

AZD5153’s methoxy and piperazinone groups contribute to its bivalent binding mechanism, enabling dual engagement with bromodomains, a feature absent in the target compound .

Pharmacokinetic and Biological Activity AZD5153 demonstrates nanomolar BRD4 inhibition (IC₅₀ ~5 nM) and robust in vivo efficacy in xenograft models, attributed to its bivalent design and optimized physicochemical properties . The target compound’s dihydropyridazinone moiety may mimic the lactam interactions seen in kinase inhibitors, though its specific target remains unconfirmed. Compounds from (e.g., 4i, 4j) lack the triazolopyridazine core but incorporate coumarin and tetrazole groups, suggesting divergent applications (e.g., fluorescence probes or metal chelation) .

Q & A

Q. What in vivo models best recapitulate human pharmacokinetics for this compound?

  • Use humanized CYP3A4 transgenic mice to mimic metabolic clearance. For brain penetration studies, employ transgenic models with disrupted P-glycoprotein (Mdr1a/b⁻/⁻) to assess blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.